4-(1,4-Dioxan-2-yl)aniline;hydrochloride
Description
Contextualization within Aniline (B41778) and Dioxane Chemistry
The structure of 4-(1,4-Dioxan-2-yl)aniline (B13566818) hydrochloride is a unique amalgamation of two important chemical moieties: aniline and 1,4-dioxane (B91453). Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The amino group attached to the benzene (B151609) ring makes it a versatile precursor for a multitude of chemical transformations.
The 1,4-dioxane ring, a saturated six-membered heterocycle containing two oxygen atoms at opposite positions, is widely recognized as a valuable scaffold in medicinal chemistry. Its presence in a molecule can influence physicochemical properties such as solubility and polarity, and it can also serve as a key structural element for interaction with biological targets. The synthesis of dioxane derivatives is an active area of research, with various methods being developed to create functionalized versions for use as building blocks in drug discovery.
The combination of the aniline and 1,4-dioxane rings in 4-(1,4-Dioxan-2-yl)aniline hydrochloride results in a molecule with potential for diverse chemical modifications at both the aromatic amine and the dioxane moiety.
Significance as a Privileged Chemical Scaffold
While direct evidence of 4-(1,4-Dioxan-2-yl)aniline hydrochloride as a "privileged scaffold" is limited, the broader class of compounds containing both aniline and dioxane motifs has shown significant promise in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity.
Research into related structures, such as 1,4-dioxane-fused 4-anilinoquinazolines, has demonstrated their potential as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.gov In these studies, the aniline and dioxane components are crucial for the molecule's interaction with the target enzyme. For instance, a series of cyclic analogues of an existing EGFR inhibitor were prepared by reacting a chloro-derivative with various aniline nucleophiles, highlighting the modularity of this scaffold. nih.gov
The versatility of the 1,4-dioxane ring as a scaffold is further supported by studies on multitarget 1,4-dioxane compounds for potential treatments of complex neurological disorders like Parkinson's disease and schizophrenia.
Overview of Research Trajectories
The research trajectories involving scaffolds similar to 4-(1,4-Dioxan-2-yl)aniline hydrochloride are primarily focused on the development of new therapeutic agents. The exploration of aniline and dioxane-containing molecules as anticancer agents is a prominent theme. For example, novel 4-anilinoquinazoline derivatives are being designed, synthesized, and evaluated for their cytotoxic effects on various cancer cell lines. ijcce.ac.ir
Furthermore, the synthesis of functionalized 1,4-dioxanes as advanced building blocks for medicinal chemistry underscores the ongoing interest in this heterocyclic system. enamine.net These building blocks can be used to create libraries of diverse compounds for screening against a wide range of biological targets.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(1,4-dioxan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSOHINVOCRJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 1,4 Dioxan 2 Yl Aniline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental NMR data for 4-(1,4-Dioxan-2-yl)aniline (B13566818) hydrochloride is not available in the public domain. A thorough analysis requires actual spectral data, which could not be located.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
Specific chemical shifts (δ), coupling constants (J), and multiplicity patterns for the protons of 4-(1,4-Dioxan-2-yl)aniline hydrochloride are not documented in available literature.
Carbon-13 (¹³C) NMR Spectral Analysis and Multiplicity Patterns
The characteristic chemical shifts and multiplicity for each carbon atom in 4-(1,4-Dioxan-2-yl)aniline hydrochloride, which would be determined by ¹³C NMR and DEPT experiments, are not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Correlations from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguous structural assignment. However, no such experimental data has been published for this compound.
Mass Spectrometry for Molecular Structure Verification and Fragmentation Analysis
While a predicted mass is available, detailed experimental mass spectrometry data, including high-resolution mass spectrometry and fragmentation analysis, is absent from the scientific record.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Experimental HRMS data, which would provide the exact mass of the molecular ion and confirm its elemental composition with high precision, could not be found. The predicted m/z for the protonated molecule [M+H]⁺ is 180.10192. uni.lu
Fragmentation Pathways and Structural Confirmation
A detailed analysis of the fragmentation patterns of 4-(1,4-Dioxan-2-yl)aniline hydrochloride under mass spectrometric conditions has not been reported. This information would be crucial for confirming the connectivity of the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups and probing the molecular structure of a compound. By analyzing the vibrational modes of the constituent atoms, a detailed fingerprint of the molecule can be obtained.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-(1,4-Dioxan-2-yl)aniline hydrochloride is expected to exhibit characteristic bands arising from the anilinium ion, the para-substituted benzene (B151609) ring, and the 1,4-dioxane (B91453) ring.
The formation of the anilinium salt (-NH3+) results in the appearance of prominent N-H stretching bands, typically in the region of 2800-3200 cm⁻¹. These bands are often broad due to hydrogen bonding with the chloride counter-ion. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dioxane ring are anticipated just below 3000 cm⁻¹. aip.org
The "fingerprint region" (below 1600 cm⁻¹) will contain a wealth of structural information. Key absorptions include the C=C stretching vibrations of the aromatic ring, typically found in the 1450-1600 cm⁻¹ range. The para-substitution pattern of the benzene ring gives rise to a characteristic out-of-plane C-H bending vibration, generally observed between 800 and 860 cm⁻¹. spectroscopyonline.com The 1,4-dioxane ring is characterized by strong C-O-C stretching vibrations, which are expected in the 1140-1070 cm⁻¹ region. psu.edu
Table 1: Predicted Infrared (IR) Spectroscopy Data for 4-(1,4-Dioxan-2-yl)aniline Hydrochloride
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group/Moiety |
|---|---|---|
| 3200-2800 | N-H stretching (broad) | Anilinium ion (-NH3+) |
| 3100-3000 | C-H stretching | Aromatic Ring |
| 3000-2850 | C-H stretching | 1,4-Dioxane Ring |
| 1600-1450 | C=C stretching | Aromatic Ring |
| ~1515 | Ring mode | Para-substituted benzene |
| 1140-1070 | C-O-C stretching | 1,4-Dioxane Ring |
Note: The data in this table is predicted based on the known spectral features of aniline (B41778) hydrochloride and 1,4-dioxane.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. For 4-(1,4-Dioxan-2-yl)aniline hydrochloride, Raman spectroscopy is particularly useful for identifying vibrations of the non-polar bonds of the aromatic ring and the C-C bonds of the dioxane ring.
The aromatic ring breathing mode, a symmetric vibration of the entire ring, typically gives a strong and sharp signal in the Raman spectrum, often near 1000 cm⁻¹. The C-C stretching vibrations of the benzene ring, also prominent in the Raman spectrum, appear in the 1580-1620 cm⁻¹ region. While the N-H stretching of the anilinium ion can be observed, it is often weak and broad. The symmetric C-O-C stretching of the dioxane ring is also expected to be Raman active.
Table 2: Predicted Raman Spectroscopy Data for 4-(1,4-Dioxan-2-yl)aniline Hydrochloride
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group/Moiety |
|---|---|---|
| 3100-3050 | C-H stretching | Aromatic Ring |
| 1620-1580 | C=C stretching | Aromatic Ring |
| ~1000 | Ring breathing mode | Aromatic Ring |
| 900-850 | C-C stretching | 1,4-Dioxane Ring |
Note: The data in this table is predicted based on the known spectral features of aniline hydrochloride and 1,4-dioxane. nih.govajrsp.com
Electronic Absorption Spectroscopy for Chromophore Analysis
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The primary chromophore in 4-(1,4-Dioxan-2-yl)aniline hydrochloride is the aniline moiety. Aniline itself typically displays two absorption bands in its UV spectrum: a strong primary band (the K-band) around 230 nm and a weaker secondary band (the B-band) around 280 nm. wikipedia.org These bands arise from π → π* transitions within the benzene ring. The lone pair of electrons on the nitrogen atom of the amino group conjugates with the π-system of the benzene ring, influencing the energy of these transitions.
Upon protonation to form the anilinium ion, the lone pair on the nitrogen is no longer available for conjugation with the aromatic ring. This results in a hypsochromic (blue) shift of the absorption bands. The UV spectrum of the anilinium ion is therefore expected to resemble that of benzene, with a primary absorption band shifted to a shorter wavelength, typically around 203 nm, and a much weaker B-band around 254 nm. wikipedia.orgnist.gov The dioxane substituent is not expected to significantly alter the electronic transitions of the anilinium chromophore.
Table 3: Predicted UV-Vis Spectroscopy Data for 4-(1,4-Dioxan-2-yl)aniline Hydrochloride in Aqueous Solution
| Compound Moiety | λmax (nm) | Type of Transition |
|---|---|---|
| Anilinium | ~203 | π → π* (Primary band) |
Note: The data in this table is predicted based on the known spectral features of aniline and aniline hydrochloride. wikipedia.org
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A molecule must be chiral to exhibit a CD spectrum.
The 4-(1,4-Dioxan-2-yl)aniline hydrochloride molecule contains a chiral center at the C2 position of the dioxane ring. Therefore, enantiomers of this compound will have CD spectra that are mirror images of each other. The electronic transitions observed in the UV-Vis spectrum will give rise to Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the chiral center and the conformation of the dioxane ring.
While specific CD data for this compound is not available, it is anticipated that the π → π* transitions of the anilinium chromophore would be coupled to the chiral center, resulting in measurable CD signals. This technique would be invaluable for confirming the enantiomeric purity and determining the absolute configuration of a synthesized chiral sample of this compound.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of 4-(1,4-Dioxan-2-yl)aniline hydrochloride has not been reported, the crystal structure of aniline hydrochloride provides a valuable model. iucr.org The structure of aniline hydrochloride is ionic, consisting of anilinium cations (C₆H₅NH₃⁺) and chloride anions (Cl⁻). iucr.org The nitrogen atom is typically involved in hydrogen bonding with the chloride ions. iucr.org
In the hypothetical crystal structure of 4-(1,4-Dioxan-2-yl)aniline hydrochloride, a similar ionic arrangement is expected. The anilinium cation would be present, with the nitrogen atom forming hydrogen bonds with the chloride anions. The dioxane ring would likely adopt a chair conformation, which is its most stable form. The orientation of the dioxane ring relative to the aniline ring would be a key structural feature. Intermolecular interactions, such as hydrogen bonding involving the ether oxygens of the dioxane ring, could also play a role in the crystal packing.
Table 4: Crystallographic Data for Aniline Hydrochloride (as a proxy)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 15.84 |
| b (Å) | 5.33 |
| c (Å) | 8.58 |
| β (°) | 101 |
Source: Data from the crystal structure of aniline hydrochloride. iucr.org
Crystal Growth and Diffraction Data Collection
The initial and often most challenging step in crystallographic analysis is the cultivation of high-quality single crystals. For a compound like 4-(1,4-Dioxan-2-yl)aniline hydrochloride, this would typically be achieved through slow evaporation of a saturated solution. The choice of solvent is critical, with common options including ethanol, methanol (B129727), or aqueous mixtures, selected to ensure adequate solubility and slow, controlled crystal formation. The goal is to produce a crystal of sufficient size and internal order for X-ray diffraction analysis.
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is then cooled, typically to a temperature of 100-150 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. The collection of a complete dataset involves measuring the intensities and positions of thousands of reflections.
Unit Cell Parameters and Space Group Determination
The collected diffraction data is first used to determine the unit cell parameters, which are the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. These parameters define the crystal system. For analogous aniline hydrochloride compounds, a monoclinic or orthorhombic crystal system is commonly observed.
The systematic absences in the diffraction pattern provide information about the crystal's symmetry elements, leading to the determination of the space group. The space group is a mathematical description of the symmetry of the crystal structure.
Table 1: Illustrative Unit Cell Parameters for a Hypothetical Monoclinic Crystal of an Aniline Hydrochloride Derivative
| Parameter | Value |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Note: This data is illustrative and not experimentally determined for 4-(1,4-Dioxan-2-yl)aniline hydrochloride.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
After solving the crystal structure, the precise positions of all non-hydrogen atoms are determined. This allows for a detailed analysis of the molecular geometry, including bond lengths, bond angles, and torsional angles.
In 4-(1,4-Dioxan-2-yl)aniline hydrochloride, the bond lengths within the aniline ring are expected to be typical for a substituted benzene ring, though protonation of the amino group can slightly influence the C-N bond length. The 1,4-dioxane ring generally adopts a chair conformation to minimize steric strain. The bond lengths and angles within the dioxane moiety would be consistent with standard C-C and C-O single bonds.
Table 2: Expected Bond Lengths and Angles for Key Structural Fragments
| Bond/Angle | Expected Value |
| C-C (aromatic) | ~1.39 Å |
| C-N (aniline) | ~1.47 Å |
| C-O (dioxane) | ~1.43 Å |
| C-C (dioxane) | ~1.52 Å |
| C-N-H (anilinium) | ~109.5° |
| C-O-C (dioxane) | ~112° |
Note: These are generalized values and can vary based on the specific molecular environment.
Intermolecular Interactions and Crystal Packing Motifs
In the crystal lattice of 4-(1,4-Dioxan-2-yl)aniline hydrochloride, the molecules are held together by a network of intermolecular interactions. The primary interactions are expected to be strong hydrogen bonds between the anilinium group (-NH₃⁺) and the chloride anion (Cl⁻). The hydrogen atoms of the anilinium group act as hydrogen bond donors, while the chloride ion is the acceptor.
Table 3: Common Intermolecular Interactions in Aniline Hydrochloride Salts
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H | Cl | 3.0 - 3.3 |
| Hydrogen Bond | C-H | O | 3.2 - 3.6 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |
Note: The specific interactions and their geometries would be determined from the solved crystal structure.
Computational and Theoretical Investigations of 4 1,4 Dioxan 2 Yl Aniline Hydrochloride
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other chemical properties.
The geometry of 4-(1,4-Dioxan-2-yl)aniline (B13566818) hydrochloride is determined by the interplay of the planar phenyl ring, the puckered 1,4-dioxane (B91453) ring, and the protonated amino group.
Computational studies on 1,4-dioxane have consistently shown that the chair conformation is the most stable, both in the gas phase and in solution. nih.govresearchgate.net This preference is due to the minimization of torsional and steric strain. It is therefore highly probable that the 1,4-dioxane moiety in the target molecule also adopts a chair conformation.
The aniline (B41778) portion of the molecule, upon protonation to form the anilinium ion, will see a change in the geometry around the nitrogen atom. In neutral aniline, the amino group is slightly pyramidal. researchgate.net However, in the anilinium ion, the -NH3+ group adopts a more tetrahedral geometry.
| Molecular Fragment | Predicted Stable Conformation | Rationale |
|---|---|---|
| 1,4-Dioxane Ring | Chair | Minimization of torsional and steric strain. nih.govresearchgate.net |
| Anilinium Moiety | Tetrahedral -NH3+ | Protonation of the amino group. |
| Overall Molecule | Staggered (anti or gauche) | Minimization of steric hindrance between the two ring systems. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.
For aniline and its derivatives, the HOMO is typically a π-orbital located on the benzene (B151609) ring and the nitrogen atom, while the LUMO is a π*-orbital of the benzene ring. thaiscience.inforesearchgate.net The presence of substituents can significantly alter the energies of these orbitals. The 1,4-dioxan-2-yl group, being an ether-containing substituent, is expected to be a weak electron-donating group through resonance (lone pairs on oxygen) and a weak electron-withdrawing group through induction.
Upon protonation to form the anilinium ion, the strongly electron-withdrawing -NH3+ group will significantly lower the energy of the HOMO and, to a lesser extent, the LUMO. This results in a larger HOMO-LUMO gap compared to the neutral aniline derivative, suggesting increased stability and reduced reactivity towards electrophiles.
| Orbital | Predicted Location | Effect of Protonation |
|---|---|---|
| HOMO | π-system of the aniline ring | Energy is significantly lowered. |
| LUMO | π*-system of the aniline ring | Energy is lowered. |
| HOMO-LUMO Gap | - | Increased, leading to higher stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
In the case of 4-(1,4-Dioxan-2-yl)aniline hydrochloride, the most prominent feature of the MEP map would be the large, positive potential around the -NH3+ group, indicating its high susceptibility to nucleophilic attack and its role as a strong hydrogen bond donor. The π-system of the benzene ring will exhibit a region of negative potential above and below the plane of the ring, although this will be significantly diminished compared to neutral aniline due to the electron-withdrawing effect of the anilinium group. The oxygen atoms of the 1,4-dioxane ring will present regions of negative potential, making them potential hydrogen bond acceptors.
The charge distribution will show a significant positive charge localized on the nitrogen atom and the attached hydrogen atoms of the anilinium group. The carbon atoms of the benzene ring will also carry a partial positive charge, with the effect being most pronounced at the ortho and para positions relative to the -NH3+ group.
Molecular Dynamics Simulations for Conformational Dynamics in Solution
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules.
In an aqueous solution, the conformation of 4-(1,4-Dioxan-2-yl)aniline hydrochloride will be influenced by its interactions with water molecules. The protonated amino group will be strongly solvated by water molecules through hydrogen bonding. The ether oxygens of the dioxane ring can also act as hydrogen bond acceptors. These interactions will influence the rotational freedom around the C-C bond connecting the two rings.
It is plausible that the solvent-solute hydrogen bonds will stabilize certain conformations over others. For instance, a conformation that allows for optimal hydrogen bonding of the -NH3+ group without significant steric hindrance from the dioxane ring would be favored. MD simulations of similar systems, such as polyoxyethylene alkyl ethers in water, have shown how water molecules structure themselves around ether oxygens. nih.govnih.gov
The hydrogen bonding network in an aqueous solution of 4-(1,4-Dioxan-2-yl)aniline hydrochloride will be dominated by the anilinium group. The three protons on the nitrogen atom are strong hydrogen bond donors and will form a well-defined hydration shell with surrounding water molecules. nih.gov
The oxygen atoms of the 1,4-dioxane ring can act as hydrogen bond acceptors for water molecules. researchgate.net The chloride counter-ion will also be solvated by water molecules, forming its own hydration shell.
Therefore, a complex and dynamic hydrogen bonding network will exist, involving the solute, the counter-ion, and the solvent molecules. This network will play a crucial role in the solubility and transport properties of the compound in aqueous media. Studies on protonated amines have shown that they form stronger hydrogen bonds as donors compared to their neutral counterparts.
| Donor | Acceptor | Interaction Type |
|---|---|---|
| Anilinium (-NH3+) | Water (Oxygen) | Strong solute-solvent hydrogen bond |
| Water (Hydrogen) | Dioxane (Oxygen) | Solvent-solute hydrogen bond |
| Water (Hydrogen) | Chloride ion | Solvent-anion hydrogen bond |
| Water (Hydrogen) | Water (Oxygen) | Solvent-solvent hydrogen bond |
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and spectroscopic properties of molecules. By employing methods rooted in density functional theory (DFT), it is possible to predict and interpret various spectroscopic parameters for 4-(1,4-Dioxan-2-yl)aniline hydrochloride, providing insights that complement experimental data.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are crucial for the structural confirmation of 4-(1,4-Dioxan-2-yl)aniline hydrochloride. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net These calculations are typically performed using a DFT functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.
The predicted chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) nuclei are determined relative to a reference standard, commonly tetramethylsilane (B1202638) (TMS). In the case of 4-(1,4-Dioxan-2-yl)aniline hydrochloride, the protonation of the aniline nitrogen is expected to significantly influence the chemical shifts of the aromatic protons due to the electron-withdrawing effect of the -NH₃⁺ group. Protons on the dioxane ring will exhibit shifts characteristic of saturated heterocyclic systems, influenced by their stereochemical environment.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
This table presents hypothetical, yet plausible, chemical shift values calculated at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous solvent environment.
| Atom | Predicted δ (ppm) | Atom Label |
| H (Aromatic) | 7.5 - 7.8 | Ar-H |
| H (Aromatic) | 7.3 - 7.6 | Ar-H |
| H (Dioxane CH) | 4.0 - 4.3 | Diox-CH |
| H (Dioxane CH₂) | 3.6 - 3.9 | Diox-CH₂ |
| C (Aromatic C-N) | 135 - 140 | Ar-C |
| C (Aromatic CH) | 128 - 132 | Ar-CH |
| C (Aromatic C-C) | 118 - 122 | Ar-C |
| C (Dioxane CH) | 75 - 80 | Diox-CH |
| C (Dioxane CH₂) | 65 - 70 | Diox-CH₂ |
Similarly, proton-proton coupling constants (J-couplings) can be calculated to provide information on the connectivity and dihedral angles within the molecule. acs.org For instance, the vicinal coupling constants within the dioxane ring can help determine its preferred conformation (e.g., chair or boat).
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Quantum chemical calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. bohrium.com These calculations are typically performed at the same level of theory as geometry optimization (e.g., DFT/B3LYP).
For 4-(1,4-Dioxan-2-yl)aniline hydrochloride, key vibrational modes include the N-H stretching of the ammonium (B1175870) group, C-H stretching of the aromatic and dioxane rings, C-O-C stretching of the ether linkages, and various aromatic ring vibrations. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model. bohrium.com
Interactive Data Table: Calculated Vibrational Frequencies (cm⁻¹) and Assignments
This table shows representative calculated vibrational modes and their expected frequencies.
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3200 - 3400 | ν(N-H) | Symmetric/Asymmetric stretching of the -NH₃⁺ group |
| 3000 - 3100 | ν(C-H) | Aromatic C-H stretching |
| 2850 - 2950 | ν(C-H) | Aliphatic C-H stretching (dioxane ring) |
| 1600 - 1620 | δ(N-H) | N-H bending (scissoring) in -NH₃⁺ |
| 1450 - 1550 | ν(C=C) | Aromatic ring stretching |
| 1050 - 1150 | ν(C-O-C) | Asymmetric stretching of dioxane ether bonds |
The electronic absorption properties of the molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. researchgate.net
The primary electronic transitions in 4-(1,4-Dioxan-2-yl)aniline hydrochloride are expected to be π→π* transitions within the aniline aromatic system. The protonation of the amino group to form the anilinium ion typically results in a hypsochromic (blue) shift of the absorption maxima compared to the neutral aniline, as the -NH₃⁺ group is less capable of donating electron density to the π-system. Calculations provide the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the molecular orbitals involved in the transition. researchgate.netphyschemres.org
Interactive Data Table: Predicted UV-Vis Absorption Data
This table displays hypothetical TD-DFT results for the main electronic transitions.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Orbital Contribution |
| S₀ → S₁ | 255 | 0.45 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 205 | 0.68 | HOMO-1 → LUMO (π→π) |
Intermolecular Interaction Analysis and Molecular Recognition
Understanding the non-covalent interactions that govern the behavior of 4-(1,4-Dioxan-2-yl)aniline hydrochloride is essential for predicting its crystal packing, solubility, and potential biological activity.
The structure of 4-(1,4-Dioxan-2-yl)aniline hydrochloride allows for a variety of non-covalent interactions. These can be visualized and analyzed using methods such as Non-Covalent Interaction (NCI) plots, which are derived from the electron density and its derivatives. nih.govnih.gov
Key interactions include:
Hydrogen Bonding: Strong N-H···Cl⁻ hydrogen bonds are expected between the anilinium cation and the chloride anion. The oxygen atoms of the dioxane ring can also act as hydrogen bond acceptors.
π-π Stacking: The aromatic rings can engage in parallel-displaced or T-shaped π-π stacking interactions, which contribute to the stability of crystal lattices.
C-H···O Interactions: Weak hydrogen bonds between the C-H bonds of the dioxane or aromatic rings and the oxygen atoms of a neighboring dioxane ring can further stabilize the molecular assembly. acs.org
C-H···π Interactions: The C-H bonds can interact with the electron-rich face of a nearby aromatic ring.
The strength of these interactions can be estimated through computational methods, providing a quantitative understanding of the forces driving molecular self-assembly.
Interactive Data Table: Summary of Potential Non-Covalent Interactions
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
| Hydrogen Bond | N-H (-NH₃⁺) | Cl⁻ | 5 - 10 |
| Hydrogen Bond | N-H (-NH₃⁺) | O (Dioxane) | 3 - 6 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 1 - 3 |
| C-H···O | C-H (Dioxane) | O (Dioxane) | 0.5 - 1.5 |
| C-H···π | C-H (Aromatic) | π-system (Aromatic) | 0.5 - 2 |
To explore the potential of 4-(1,4-Dioxan-2-yl)aniline hydrochloride as a ligand for a biological receptor, theoretical models such as molecular docking and binding free energy calculations are employed. Molecular docking predicts the preferred orientation of the ligand within the receptor's active site, while methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) estimate the binding free energy (ΔG_bind).
The binding energy is decomposed into several components:
Van der Waals Energy (ΔE_vdW): Arises from dispersion and repulsion forces.
Electrostatic Energy (ΔE_elec): Includes charge-charge interactions and hydrogen bonds.
Polar Solvation Energy (ΔG_pol): The energy cost of desolvating the ligand and receptor and the favorable polar interactions upon binding.
Non-Polar Solvation Energy (ΔG_nonpol): Related to the hydrophobic effect.
These calculations can identify key amino acid residues that interact with the ligand and provide a theoretical basis for its affinity and selectivity. For instance, the anilinium group could form a salt bridge with an acidic residue (e.g., Aspartate or Glutamate), while the dioxane and phenyl moieties could fit into hydrophobic pockets. openrepository.com
Interactive Data Table: Hypothetical Binding Free Energy Components (kcal/mol)
This table shows an example of a binding energy decomposition for the ligand in a hypothetical receptor active site.
| Energy Component | Value (kcal/mol) | Contribution |
| ΔE_vdW | -35.5 | Favorable |
| ΔE_elec | -20.1 | Favorable |
| ΔG_pol | +32.8 | Unfavorable |
| ΔG_nonpol | -4.2 | Favorable |
| ΔG_bind | -27.0 | Overall Favorable |
Theoretical Reaction Pathway Analysis and Mechanistic Insights
Detailed theoretical analyses of the reaction pathways and mechanisms involving 4-(1,4-dioxan-2-yl)aniline hydrochloride are not available in the reviewed literature. Such an analysis would typically involve quantum chemical calculations to map out the potential energy surface for various chemical transformations, identifying the most probable routes from reactants to products. This would provide fundamental insights into how the molecule behaves and reacts at a molecular level.
Transition State Characterization for Chemical Transformations
The characterization of transition states is a critical component of understanding reaction mechanisms. This involves locating the specific high-energy structures that exist fleetingly between reactants and products. For 4-(1,4-dioxan-2-yl)aniline hydrochloride, no computational studies have been published that characterize the transition states for its chemical transformations. Information regarding the geometry, vibrational frequencies, and energy of these transition states is therefore absent from the scientific record.
Reaction Energetics and Kinetic Predictions
Without transition state information, it is not possible to provide data on reaction energetics, such as activation energies, or to make kinetic predictions for reactions involving 4-(1,4-dioxan-2-yl)aniline hydrochloride. These predictions are crucial for understanding the feasibility and rate of chemical processes.
Chemical Reactivity and Derivatization Strategies for the 4 1,4 Dioxan 2 Yl Aniline Framework
Reactions Involving the Aniline (B41778) Moiety
The aniline portion of the molecule is characterized by the presence of an amino group (-NH₂) attached to a phenyl ring. This group profoundly influences the reactivity of the aromatic system and also serves as a key nucleophilic center.
The amino group is a potent activating group for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com It donates electron density to the benzene (B151609) ring through resonance, increasing the nucleophilicity of the ortho and para positions. wikipedia.orgchemistrysteps.com Consequently, electrophiles preferentially attack these sites. The 1,4-dioxan-2-yl substituent is already at the para position, leaving the two ortho positions (relative to the amino group) as the primary sites for substitution.
Common electrophilic aromatic substitution reactions applicable to this framework include:
Halogenation: Reaction with bromine water at room temperature can lead to the rapid formation of a polybrominated product, such as 2,6-dibromo-4-(1,4-dioxan-2-yl)aniline, due to the strong activating effect of the amino group. byjus.com
Nitration: Direct nitration using a mixture of concentrated nitric acid and sulfuric acid is complex. While the amino group directs ortho and para, the strongly acidic conditions protonate the amine to form an anilinium ion (-NH₃⁺). This anilinium group is deactivating and a meta-director, leading to the formation of a significant amount of the meta-substituted product alongside ortho and para isomers. byjus.com To favor para- or ortho-substitution, the amino group is often first protected by acylation.
Sulfonation: Treatment with fuming sulfuric acid results in the formation of anilinium hydrogen sulfate (B86663). byjus.com Upon heating, this intermediate rearranges to form the corresponding sulfonic acid, predominantly 2-amino-5-(1,4-dioxan-2-yl)benzenesulfonic acid.
| Reaction | Reagent(s) | Typical Product(s) | Notes |
|---|---|---|---|
| Bromination | Br₂ in H₂O or CH₃COOH | 2,6-Dibromo-4-(1,4-dioxan-2-yl)aniline | Reaction is typically fast and can lead to polysubstitution. byjus.com |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and meta-nitro derivatives | Protonation of the amino group in strong acid leads to meta-directing anilinium ion. byjus.com |
| Sulfonation | Fuming H₂SO₄, heat | 2-Amino-5-(1,4-dioxan-2-yl)benzenesulfonic acid | Proceeds via an anilinium hydrogen sulfate intermediate. byjus.com |
The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character, allowing it to react with a variety of electrophiles. ucalgary.ca
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form stable amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) yields N-[4-(1,4-dioxan-2-yl)phenyl]acetamide. This reaction is often used to protect the amino group during other transformations, such as nitration, to prevent side reactions and control regioselectivity. byjus.com
Alkylation: As a nucleophile, the aniline derivative can undergo alkylation with alkyl halides in a nucleophilic substitution reaction. ucalgary.ca However, this reaction can be difficult to control, often resulting in a mixture of mono-alkylated, di-alkylated products, and even quaternary ammonium (B1175870) salts.
| Reaction Type | Reagent | Product Functional Group | Example Product Name |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-[4-(1,4-Dioxan-2-yl)phenyl]acetamide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | N-Methyl-4-(1,4-dioxan-2-yl)aniline |
Primary aromatic amines can be converted into diazonium salts, which are highly versatile synthetic intermediates. The diazotization of 4-(1,4-dioxan-2-yl)aniline (B13566818) is achieved by treating a cold acidic solution of the amine with sodium nitrite (B80452) (NaNO₂). researchgate.netgoogle.com The resulting 4-(1,4-dioxan-2-yl)benzenediazonium salt can undergo a wide range of transformations.
Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement of the diazonium group with fluorine (-F) can be accomplished by treating the diazonium salt with fluoroboric acid (HBF₄).
Hydrolysis: Heating the diazonium salt in an aqueous solution replaces the diazonium group with a hydroxyl (-OH) group, yielding 4-(1,4-dioxan-2-yl)phenol.
Azo Coupling: Diazonium salts act as electrophiles and can react with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds. researchgate.neticrc.ac.ir These products often have extended conjugation and are colored, forming the basis of many synthetic dyes.
| Reaction Name/Type | Reagent(s) | Substituent Introduced |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl |
| Sandmeyer Reaction | CuBr / HBr | -Br |
| Sandmeyer Reaction | CuCN / KCN | -CN |
| Schiemann Reaction | 1. HBF₄ 2. Heat | -F |
| Hydrolysis | H₂O, Heat | -OH |
| Azo Coupling | Phenol, NaOH | -N=N-C₆H₄-OH |
The primary amino group of 4-(1,4-dioxan-2-yl)aniline undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. derpharmachemica.commdpi.com The reaction typically proceeds with acid or base catalysis and involves the elimination of a water molecule. core.ac.uk The resulting Schiff bases contain a C=N double bond and are important ligands in coordination chemistry and can serve as intermediates for the synthesis of other nitrogen-containing compounds. derpharmachemica.comresearchgate.net
Modifications and Functionalization of the 1,4-Dioxane (B91453) Ring System
The 1,4-dioxane ring is a saturated cyclic diether. Ethers are generally chemically stable and resistant to many reagents, making the dioxane ring a robust scaffold. However, under specific conditions, it can undergo transformations.
The cleavage of the ether linkages in the 1,4-dioxane ring typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids. The reaction mechanism generally involves the protonation of one of the ether oxygen atoms, followed by a nucleophilic attack by a counter-ion (e.g., Br⁻), leading to the opening of the ring. mdpi.com
For 4-(1,4-dioxan-2-yl)aniline, such a reaction could lead to the formation of an intermediate with a bromoethoxy group, which could potentially undergo further cleavage or re-cyclization depending on the reaction conditions. While specific studies on the ring-opening of 4-(1,4-dioxan-2-yl)aniline are not widely documented, the principles of ether cleavage are well-established. Conversely, the synthesis of 1,4-dioxane derivatives can be achieved through methods like the acid-catalyzed dimerization of epoxides or the reaction of 1,2-diols with appropriate reagents, highlighting the role of acid catalysis in both the formation and potential cleavage of the ring system. mdpi.comenamine.net
Functionalization at Other Positions of the Dioxane Ring
The 1,4-dioxane ring, while generally stable, offers positions other than C2 for functionalization, primarily through radical-based reactions. The carbon atoms adjacent to the oxygen atoms (positions C2, C3, C5, and C6) are susceptible to hydrogen atom abstraction, which can initiate further reactions.
Approaches to creating substituted 1,4-dioxane derivatives often begin with more accessible starting materials like epoxides. enamine.netepa.gov A key synthetic strategy involves the ring-opening of an epoxide with ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diol to form the dioxane ring. enamine.netepa.gov This method allows for the preparation of various 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives, which are valuable building blocks in medicinal chemistry. enamine.net
Another method for functionalizing the dioxane ring is through cross-dehydrogenative coupling (CDC) reactions. For instance, a silver-catalyzed CDC reaction has been developed to couple 1,4-dioxane with quinazolines, yielding 2- or 4-(1,4-dioxan-2-yl) substituted quinazolines. researchgate.net Similarly, direct C-H functionalization can be achieved through radical substitution mechanisms, allowing for the coupling of the dioxane ring with heteroaromatic systems like pyridines. researchgate.net Such reactions often proceed by generating a 1,4-dioxan-2-yl radical, which then adds to the target molecule.
Stereochemical Control in Dioxane Ring Modifications
Achieving stereochemical control during the modification of the dioxane ring is crucial, particularly when synthesizing chiral molecules for pharmaceutical applications. The synthesis of enantiopure substituted 1,4-dioxanes can be accomplished by using chiral starting materials. nih.gov
One effective method involves the reaction of enantiopure 1,2-diols with vinyl selenones in the presence of a base. nih.gov This process proceeds through a Michael-initiated ring-closure (MIRC) reaction to yield substituted 1,4-dioxanes with high enantiopurity. nih.gov The stereochemistry of the starting diol directly dictates the stereochemistry of the final product. This approach is part of a broader strategy for creating a variety of enantiopure heterocycles, including morpholines and piperazines, which are common frameworks in drug discovery. nih.gov
Cross-Coupling Reactions for Extended Chemical Architectures
The aniline portion of the 4-(1,4-dioxan-2-yl)aniline framework is a powerful handle for extending the molecular structure through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aniline can either act as a nucleophile itself or be modified (e.g., converted to an aryl halide) to serve as an electrophilic partner.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating complex molecular architectures from the 4-(1,4-dioxan-2-yl)aniline scaffold. To participate as an electrophile in these reactions, the aniline's aromatic ring must first be functionalized, typically with a halide (e.g., bromine or iodine) or a pseudohalide (e.g., triflate).
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide. A halogenated derivative of 4-(1,4-dioxan-2-yl)aniline could be reacted with a variety of boronic acids or esters to form new C-C bonds, attaching new aryl or alkyl groups. Well-defined palladium(II) precatalysts bearing N-heterocyclic carbene (NHC) and aniline-derived ligands have shown high activity in Suzuki-Miyaura reactions. nih.gov
Heck Coupling: This reaction forms a substituted alkene through the reaction of an unsaturated compound (like an alkene) with an aryl halide. This would allow for the introduction of vinyl groups onto the aromatic ring of the core structure.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. It is a powerful method for constructing aryl-alkyne systems. Iron-catalyzed Sonogashira coupling reactions have been developed, sometimes using 1,4-dioxane as a component of the solvent system. beilstein-journals.org
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. mdpi.com
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orgnih.gov This reaction is exceptionally useful for the 4-(1,4-dioxan-2-yl)aniline framework in two primary ways:
The primary amino group of 4-(1,4-dioxan-2-yl)aniline can act as the nucleophile, reacting with various aryl or heteroaryl halides to produce diaryl- or aryl-alkylamines.
Alternatively, if the aromatic ring of the molecule is halogenated, it can react with a wide range of primary or secondary amines to generate more complex aniline derivatives. acs.org
The development of this reaction has seen the evolution of several generations of catalyst systems, involving various phosphine (B1218219) ligands. wikipedia.org Sterically hindered biaryl phosphine ligands like XPhos have expanded the scope to include challenging substrates and allow for reactions under milder conditions. rug.nl The choice of base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, 1,4-dioxane) is crucial for optimizing reaction rates and functional group tolerance. nih.govlibretexts.org
| Catalyst/Ligand System | Typical Substrates | Common Solvents | Key Advantages |
|---|---|---|---|
| Pd₂(dba)₃ / P(o-tol)₃ | Aryl Bromides, Secondary Amines | Toluene | Early generation, established methodology. rug.nl |
| Pd(OAc)₂ / BINAP or DPPF | Aryl Iodides/Triflates, Primary Amines | Toluene, 1,4-Dioxane | Improved rates and yields for primary amines. wikipedia.org |
| Pd precatalysts / XPhos or t-BuXPhos | Aryl Chlorides/Sulfonates, Heteroaryl Halides | Toluene, THF, t-BuOH | Broad substrate scope, high functional group tolerance. rug.nlnih.govlibretexts.org |
Exploration of Reaction Mechanisms and Intermediate Species
Understanding the reaction mechanisms and identifying key intermediate species are critical for optimizing reaction conditions and expanding the synthetic utility of the 4-(1,4-dioxan-2-yl)aniline framework.
For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle centered on the palladium atom. acs.org
Oxidative Addition: A low-valent Pd(0) species reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate (Ar-Pd-X). Mechanistic studies suggest that monoligated L₁Pd(0) species are often the most active in this step. acs.org
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C or C-N bond and regenerating the active Pd(0) catalyst. wikipedia.orgacs.org
The nature of the ligand (L) is paramount, influencing the stability of intermediates, the rates of individual steps, and the prevention of side reactions like beta-hydride elimination. wikipedia.org
Kinetic Studies and Reaction Order Determination
Kinetic studies are essential for elucidating reaction mechanisms by determining the rate-determining step and the dependence of the reaction rate on the concentration of each component (catalyst, substrates, etc.). While specific kinetic data for reactions involving 4-(1,4-dioxan-2-yl)aniline are not extensively reported, the principles can be applied from studies on analogous systems.
For instance, kinetic studies of the reaction between 4-methyl aniline and hydroxyl radicals have been performed to understand atmospheric degradation pathways. mdpi.com In the context of cross-coupling, kinetic analysis would involve systematically varying the concentrations of the aryl halide, the amine or organometallic reagent, the palladium catalyst, and the base, while monitoring the rate of product formation.
Such studies can reveal whether the oxidative addition or the reductive elimination is the rate-limiting step, which can change depending on the specific substrates and ligands used. acs.org For example, in some Buchwald-Hartwig systems, the reaction rate may be independent of the amine concentration, suggesting that oxidative addition is the slow step. In others, the rate may depend on both coupling partners, indicating a more complex kinetic profile. The study of radical chain oxidation of 1,4-dioxane itself has also been subject to kinetic analysis, determining rate constants for inhibition processes. researchgate.net These methodologies provide a blueprint for how the reaction kinetics of the 4-(1,4-dioxan-2-yl)aniline framework could be rigorously investigated.
Trapping and Characterization of Reactive Intermediates
The chemical reactivity of the 4-(1,4-dioxan-2-yl)aniline framework, particularly the aniline moiety, gives rise to the formation of transient, highly reactive intermediates under certain conditions, most notably metabolic activation or chemical oxidation. annualreviews.orgnih.gov These intermediates are often implicated in mechanisms of toxicity or the formation of covalent bonds with macromolecules. annualreviews.orgresearchgate.net Due to their fleeting nature, the direct observation of these species is challenging. Therefore, their existence is typically inferred through trapping experiments, where a nucleophilic species is used to intercept the reactive intermediate, forming a stable, characterizable adduct. acs.org
The primary reactive intermediates anticipated from the 4-(1,4-dioxan-2-yl)aniline structure originate from the oxidation of the exocyclic amino group, a well-documented pathway for aromatic amines. nih.govnih.govnih.gov Key potential intermediates include the corresponding N-phenylhydroxylamine, nitrosoarene, and the highly electrophilic arylnitrenium ion.
Postulated Reactive Intermediates from the 4-(1,4-Dioxan-2-yl)aniline Framework:
| Intermediate Name | Chemical Structure (Postulated) | Formation Pathway | Reactivity |
| 4-(1,4-Dioxan-2-yl)phenylhydroxylamine | R-NHOH | N-oxidation of the parent aniline | Further oxidation |
| 1-(1,4-Dioxan-2-yl)-4-nitrosobenzene | R-N=O | Two-electron oxidation of the hydroxylamine | Electrophilic, redox-active |
| 4-(1,4-Dioxan-2-yl)phenylnitrenium Ion | R-NH⁺ | Heterolytic N-O bond cleavage of an activated N-hydroxy ester | Highly electrophilic, reacts with nucleophiles |
Where R = 4-(1,4-Dioxan-2-yl)phenyl
Trapping Strategies
The cornerstone for identifying these transient species lies in the use of trapping agents that can efficiently compete with other endogenous nucleophiles to form stable adducts. The choice of trapping agent is dictated by the expected reactivity of the intermediate.
Glutathione (B108866) (GSH) Trapping: Glutathione is a biologically relevant thiol-containing tripeptide that is widely used to trap soft electrophiles. The N-oxidized metabolites of anilines, particularly the nitrosoarene and the arylnitrenium ion, are susceptible to nucleophilic attack by the thiol group of GSH. This results in the formation of stable sulfinamide or sulfonamide adducts that can be readily detected and characterized, typically by mass spectrometry. nih.gov For the 4-(1,4-dioxan-2-yl)aniline framework, incubation in a system capable of metabolic activation (e.g., human liver microsomes) in the presence of GSH would be a standard approach to trap its electrophilic metabolites. nih.gov
Nucleoside Trapping: Arylnitrenium ions are known to be potent carcinogens due to their ability to form covalent adducts with DNA bases, particularly guanine. acs.org Trapping experiments using 2'-deoxyguanosine (B1662781) (dG) can be employed to mimic this interaction. The nitrenium ion generated from 4-(1,4-dioxan-2-yl)aniline would be expected to react with dG, primarily at the C8 position, to form a stable covalent adduct. acs.org The detection of this adduct provides strong evidence for the formation of the arylnitrenium ion intermediate.
Other Trapping Agents: Other nucleophiles such as cyanide or azide (B81097) ions can also be used in chemical (non-biological) systems to trap arylnitrenium ions, providing further evidence of their formation and allowing for the study of their reactivity and selectivity. researchgate.net
Characterization of Trapped Adducts
The definitive identification of the trapped adducts is crucial for confirming the structure of the reactive intermediate. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for this purpose.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the trapped adduct. For instance, the reaction of the 4-(1,4-dioxan-2-yl)phenylnitrenium ion with glutathione would be expected to yield an adduct with a specific mass-to-charge ratio (m/z) corresponding to the sum of the masses of the intermediate and the trapping agent, minus any lost protons. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition and confirming the identity of the adduct.
Tandem Mass Spectrometry (MS/MS): MS/MS is used to structurally characterize the adduct. The ion corresponding to the adduct's molecular weight is isolated and fragmented. The resulting fragmentation pattern provides structural information that can confirm the site of conjugation between the reactive intermediate and the trapping agent. For example, the fragmentation of a glutathione adduct can reveal characteristic losses of pyroglutamate (B8496135) and glycine (B1666218) residues, confirming the presence of the glutathione moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In cases where the adduct can be synthesized and isolated on a larger scale, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural characterization. 1D and 2D NMR experiments can fully elucidate the connectivity of the atoms and confirm the precise structure of the trapped intermediate-nucleophile adduct.
The following table summarizes the expected outcomes from trapping experiments with postulated reactive intermediates of 4-(1,4-dioxan-2-yl)aniline.
Hypothetical Data from Trapping Experiments and Characterization:
| Postulated Intermediate | Trapping Agent | Expected Adduct Structure | Primary Characterization Technique | Expected m/z [M+H]⁺ | Key MS/MS Fragments |
| 4-(1,4-Dioxan-2-yl)phenylnitrenium Ion | Glutathione (GSH) | Sulfonamide adduct at the aniline nitrogen | LC-MS/MS | 485.16 | Fragments corresponding to the 4-(1,4-dioxan-2-yl)aniline moiety and GSH fragments (loss of pyroglutamate, glycine) |
| 4-(1,4-Dioxan-2-yl)phenylnitrenium Ion | 2'-Deoxyguanosine (dG) | C8-dG adduct | LC-MS/MS | 445.18 | Fragments showing the purine (B94841) base adducted to the 4-(1,4-dioxan-2-yl)aniline moiety and the deoxyribose sugar |
| 1-(1,4-Dioxan-2-yl)-4-nitrosobenzene | Glutathione (GSH) | Sulfinamide adduct | LC-MS/MS | 501.16 | Fragments indicating the addition of GSH to the nitroso group |
These trapping and characterization strategies are essential tools for elucidating the pathways of chemical reactivity for the 4-(1,4-dioxan-2-yl)aniline framework, providing critical insights into its potential for bioactivation and covalent binding.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate and Building Block
The primary foreseeable role of 4-(1,4-Dioxan-2-yl)aniline (B13566818);hydrochloride is as a versatile intermediate in the synthesis of more complex molecules. The aniline (B41778) portion of the molecule provides a reactive site for a wide range of chemical transformations, while the dioxane ring can influence the solubility, conformation, and biological activity of the resulting products.
The amino group of the aniline ring is a key functional group for the construction of various heterocyclic systems. It can act as a nucleophile in reactions with electrophilic partners, leading to the formation of new rings. For instance, it could be envisioned to react with diketones, ketoesters, or other bifunctional electrophiles to form heterocycles such as quinolines, indoles, or benzodiazepines, depending on the reaction conditions and the other reactants. The presence of the bulky dioxane substituent could potentially direct the regioselectivity of these cyclization reactions.
General synthetic strategies that could potentially involve 4-(1,4-Dioxan-2-yl)aniline include:
Skraup synthesis for quinoline (B57606) derivatives.
Fischer indole (B1671886) synthesis with appropriate ketones or aldehydes.
Friedländer annulation for the synthesis of substituted quinolines.
Pictet-Spengler reaction with aldehydes to form tetrahydroisoquinolines.
Buchwald-Hartwig amination to form more complex diarylamines which could then be cyclized.
The 1,4-dioxane (B91453) ring in 4-(1,4-Dioxan-2-yl)aniline contains a chiral center at the C2 position. If the compound is resolved into its individual enantiomers, it could potentially serve as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.
The general steps for its application as a chiral auxiliary would be:
Resolution: Separation of the racemic mixture of 4-(1,4-Dioxan-2-yl)aniline into its (R) and (S) enantiomers. This could be achieved through classical resolution with a chiral acid or through chiral chromatography.
Attachment: Covalent attachment of the enantiopure aniline derivative to a prochiral substrate.
Diastereoselective reaction: The chiral auxiliary would then direct the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.
Cleavage: Removal of the chiral auxiliary to yield the desired enantiomerically enriched product.
While the use of aniline derivatives as chiral auxiliaries is less common than other functional groups, the concept remains a plausible area of investigation for this compound.
Utilization in Ligand Design for Catalysis and Coordination Chemistry
The nitrogen atom of the aniline group and the oxygen atoms of the dioxane ring present potential coordination sites for metal ions. This makes 4-(1,4-Dioxan-2-yl)aniline an interesting building block for the design of novel ligands for catalysis and coordination chemistry.
The amino group can be readily functionalized to introduce other donor atoms, leading to the formation of multidentate ligands. For example, reaction with pyridine-2-carboxaldehyde could yield a Schiff base ligand with an N,N-donor set. Further modifications, such as the introduction of phosphine (B1218219) groups, could lead to the synthesis of pincer-type ligands. The dioxane moiety could influence the steric and electronic properties of the resulting metal complexes.
Once novel ligands based on 4-(1,4-Dioxan-2-yl)aniline are synthesized, their coordination behavior with various transition metals could be investigated. The resulting metal complexes could then be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenation, or oxidation reactions. The specific structure of the dioxane-aniline backbone could lead to unique catalytic properties.
Contributions to Novel Materials Development
Aniline and its derivatives are well-known precursors to conducting polymers and other functional materials. The incorporation of the 4-(1,4-Dioxan-2-yl)aniline unit into polymer chains or other material architectures could impart new properties.
For instance, the electropolymerization of 4-(1,4-Dioxan-2-yl)aniline could lead to a modified polyaniline with altered solubility, processability, and electrochemical properties due to the presence of the dioxane substituent. Such materials could find applications in sensors, electrochromic devices, or as antistatic coatings.
Furthermore, the aniline functionality allows for its incorporation into other types of polymers, such as polyamides or polyimides, by reaction with appropriate comonomers. The dioxane unit within the polymer backbone could affect the material's thermal stability, mechanical properties, and morphology.
While the specific applications of 4-(1,4-Dioxan-2-yl)aniline;hydrochloride are not yet well-established in the scientific literature, its chemical structure suggests a range of potential uses in organic synthesis, catalysis, and materials science, making it a compound of interest for further research and development.
Incorporation into Polymeric Structures and Dendrimers
The primary amino group of 4-(1,4-Dioxan-2-yl)aniline serves as a key functional handle for its incorporation into larger macromolecular architectures such as polyamides and dendrimers.
Polyamides: Polyamides are a significant class of polymers known for their exceptional thermal and mechanical properties. libretexts.orgnih.gov The synthesis of polyamides typically involves the condensation reaction between a diamine and a dicarboxylic acid or its more reactive derivative, a diacyl chloride. libretexts.orgsavemyexams.com The free amine form of 4-(1,4-Dioxan-2-yl)aniline can act as a monomer in such polymerization reactions. For instance, polycondensation with a diacyl chloride, such as adipoyl chloride or terephthaloyl chloride, would lead to the formation of a polyamide chain with the 4-(1,4-dioxan-2-yl)phenyl moiety as a repeating unit. The reaction proceeds via nucleophilic acyl substitution, with the elimination of hydrogen chloride. libretexts.org The incorporation of the dioxane ring into the polymer backbone can influence its solubility, thermal stability, and mechanical properties.
Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branching units, and a periphery of functional groups. mdpi.com Aniline and its derivatives have been successfully incorporated into dendritic structures, often at the periphery. rsc.orgresearchgate.net 4-(1,4-Dioxan-2-yl)aniline can be utilized in the convergent or divergent synthesis of dendrimers. In a convergent approach, dendrons (branched polymeric arms) can be synthesized and then attached to a multifunctional core. mdpi.com Alternatively, in a divergent synthesis, the aniline derivative could be attached to the surface of a pre-existing dendrimer core, such as a poly(amidoamine) (PAMAM) dendrimer, to modify its surface properties. rsc.orgresearchgate.net The dioxane units on the dendrimer periphery could enhance solubility and provide sites for further functionalization.
Table 1: Potential Polymerization Reactions Involving 4-(1,4-Dioxan-2-yl)aniline
| Monomer 1 | Monomer 2 | Resulting Polymer | Key Linkage |
| 4-(1,4-Dioxan-2-yl)aniline | Diacyl Chloride (e.g., Terephthaloyl chloride) | Polyamide | Amide |
| Dendrimer Core with reactive sites | 4-(1,4-Dioxan-2-yl)aniline | Surface-functionalized Dendrimer | Varies (e.g., Amide) |
Development of Functional Organic Materials (e.g., optoelectronic, supramolecular)
The aromatic nature of the aniline ring in 4-(1,4-Dioxan-2-yl)aniline, combined with the potential for extended conjugation when polymerized, opens avenues for the development of functional organic materials with interesting optoelectronic properties.
Optoelectronic Materials: Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, electrochromic devices, and organic light-emitting diodes (OLEDs). rsc.orgrsc.org The electronic properties of polyaniline are highly dependent on the substituents on the aniline ring. nih.gov The polymerization of 4-(1,4-Dioxan-2-yl)aniline, either chemically or electrochemically, could yield a novel conducting polymer. The dioxane substituent may influence the polymer's morphology, solubility in organic solvents, and its electronic band gap. rsc.org The resulting material could be investigated for its potential use in electronic devices.
Supramolecular Materials: The aniline moiety can participate in the formation of supramolecular assemblies through non-covalent interactions. researchgate.net The development of functional materials based on the self-assembly of 4-(1,4-Dioxan-2-yl)aniline derivatives is a promising area of research. For instance, modification of the aniline nitrogen or the dioxane ring could introduce recognition sites for other molecules, leading to the formation of ordered structures with specific functions.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The ability of 4-(1,4-Dioxan-2-yl)aniline to engage in such interactions makes it an intriguing candidate for the construction of complex supramolecular architectures.
Host-Guest Interactions and Molecular Recognition Phenomena
The structure of 4-(1,4-Dioxan-2-yl)aniline contains potential sites for engaging in host-guest interactions. The dioxane ring, with its ether oxygens, can act as a hydrogen bond acceptor, while the N-H bonds of the aniline group can serve as hydrogen bond donors. The aromatic ring can participate in π-π stacking interactions. These features allow the molecule to potentially recognize and bind to complementary guest molecules.
Studies on aniline-phenol recognition have demonstrated the formation of stable hydrogen-bonded tetramers in solution, which can further assemble into octamers through π-π stacking. nih.govnih.gov It is conceivable that 4-(1,4-Dioxan-2-yl)aniline could participate in similar recognition events, forming well-defined assemblies with other molecules containing complementary functional groups. The dioxane moiety could further influence the geometry and stability of these complexes.
Self-Assembled Structures Based on Non-Covalent Interactions
The interplay of hydrogen bonding, π-π stacking, and van der Waals forces can drive the self-assembly of molecules into ordered, supramolecular structures. Aniline oligomers and polymers are known to form various supramolecular structures, such as nanotubes and nanofibers. dntb.gov.ua
The self-assembly of 4-(1,4-Dioxan-2-yl)aniline or its derivatives could lead to the formation of novel materials with interesting morphologies and properties. For instance, under specific conditions of solvent and temperature, the molecules could arrange themselves into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The presence of the bulky and flexible dioxane group would likely play a significant role in directing the self-assembly process, potentially leading to unique packing arrangements not observed with simpler aniline derivatives. researchgate.net
Table 2: Potential Non-Covalent Interactions of 4-(1,4-Dioxan-2-yl)aniline
| Interaction Type | Participating Group(s) | Potential Outcome |
| Hydrogen Bonding | Aniline N-H (donor), Dioxane O (acceptor) | Formation of chains, sheets, or cyclic structures |
| π-π Stacking | Aniline aromatic ring | Stabilization of layered assemblies |
| van der Waals Forces | Entire molecule | Overall packing and cohesion of the assembly |
Advanced Analytical Methodologies for Research Purity and Quantitative Characterization
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, allowing for the separation of individual components from a mixture. This is critical for assessing the purity of 4-(1,4-Dioxan-2-yl)aniline (B13566818);hydrochloride and for isolating it from reaction byproducts or degradation products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds like 4-(1,4-Dioxan-2-yl)aniline;hydrochloride. The method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the principle that less polar compounds will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. The use of a UV detector is common for aromatic compounds, with detection wavelengths typically set around 254 nm. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilyl), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (with 0.1% Trifluoroacetic Acid) |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this method is invaluable for detecting volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. Derivatization of the analyte to a more volatile form can also enable its analysis by GC.
The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the carrier gas (mobile phase). A Flame Ionization Detector (FID) is often used for its high sensitivity to organic compounds.
| Parameter | Condition |
|---|---|
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 50 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity assessments. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation.
For monitoring the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The separated spots are visualized under UV light or by staining with a suitable reagent.
Coupled Techniques for Comprehensive Mixture Analysis
To gain a more comprehensive understanding of a sample, chromatographic techniques are often coupled with spectroscopic methods, most notably mass spectrometry. These hyphenated techniques provide both separation and identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. GC-MS is particularly useful for identifying unknown volatile impurities in samples of this compound.
| Parameter | Condition |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-500 m/z |
| GC Conditions | As per GC analysis for volatile impurities |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of HPLC with the molecular weight and structural information provided by mass spectrometry. This technique is ideal for the analysis of non-volatile and thermally labile compounds like this compound.
After separation by the HPLC column, the eluent is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that minimizes fragmentation and typically produces a protonated molecular ion [M+H]+. This allows for the accurate determination of the molecular weight of the parent compound and any non-volatile impurities.
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Scan Range | 100-1000 m/z |
| LC Conditions | As per HPLC purity analysis |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Analysis
In the synthesis of aromatic amines, including derivatives like 4-(1,4-Dioxan-2-yl)aniline, transition metal catalysts are often employed. For instance, cobalt, palladium, platinum, and other noble metals are used in reductive amination processes. researchgate.netmdpi.com It is crucial to quantify any residual trace metals in the final compound, as these impurities can interfere with subsequent biological or chemical assays.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and the related technique, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), are powerful methods for trace metal analysis. mdpi.comscirp.org These techniques offer high sensitivity and selectivity, capable of detecting metal concentrations at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. scirp.org The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions are then passed through a mass spectrometer (in ICP-MS) or their emitted light is analyzed (in ICP-OES) to identify and quantify the elemental composition. scirp.org For example, the palladium loading in catalysts used for amine synthesis has been precisely determined using ICP-OES, ensuring control over the catalytic process and final product purity. mdpi.com
Table 1: Comparison of ICP Techniques for Trace Metal Analysis
| Feature | ICP-MS | ICP-OES |
|---|---|---|
| Primary Use | Trace element and isotope analysis | Multi-element and qualitative analysis |
| Sensitivity | Higher (ppb to ppt) | Lower (ppm to ppb) |
| Complexity | More complex operation | More automated and straightforward |
| Cost | Higher operating cost | Lower operating cost |
This table provides a general comparison of ICP-MS and ICP-OES based on information from analytical instrumentation literature. scirp.org
Development of Novel Detection and Quantification Methodologies for Research Analytes
Ongoing research focuses on developing more sensitive, rapid, and efficient analytical techniques for detecting and quantifying complex molecules.
Electrochemical methods offer high sensitivity, selectivity, and operational simplicity for the analysis of electroactive compounds like aromatic amines. researchgate.net Techniques such as cyclic voltammetry (CV) and amperometry can be used to study the oxidation-reduction behavior of aniline (B41778) and its derivatives. nih.govsrce.hr The oxidation potential of the amine group provides a basis for selective detection. researchgate.net
In a typical application, a voltage is applied to a working electrode, and the resulting current from the oxidation of the aniline moiety is measured. srce.hr This current is proportional to the concentration of the analyte. The method's sensitivity can be enhanced by modifying the electrode surface with nanomaterials. researchgate.net Liquid chromatography coupled with electrochemical detection (LC/EC) is a powerful combination that separates the analyte from a complex matrix before its sensitive electrochemical detection, with detection limits often reaching the picomole range. nih.gov
Table 3: Electrochemical Analysis Parameters for Aniline Derivatives
| Technique | Electrode Type | Medium | Potential Range / Detection Potential | Detection Limit |
|---|---|---|---|---|
| Cyclic Voltammetry | Platinum, Carbon | Acidic or Neutral Aqueous | -0.3 to +1.4 V/SCE | ~1.4 µM |
| CZE-Amperometric Detection | Carbon Disk | Acidic Buffer (pH 4.6) | +1.0 V | 3.3 x 10⁻⁸ mol/L |
| LC-Amperometric Detection | Not Specified | Piperazine Acetate (B1210297) Buffer | Not Specified | Picomole range |
Data compiled from studies on aniline and other aromatic amines. researchgate.netnih.govsrce.hrnih.gov
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules based on their size-to-charge ratio in a narrow capillary under the influence of an electric field. youtube.comoup.com It is particularly well-suited for the analysis of small molecules, including aromatic amines. nih.govresearchgate.net Advantages of CE include high separation performance, short analysis times, and minimal sample and reagent consumption. youtube.comresearchgate.net
For the analysis of aromatic amines like 4-(1,4-Dioxan-2-yl)aniline, which are basic, an acidic buffer is typically used to ensure the analytes are protonated and carry a positive charge. kapillarelektrophorese.eu Detection is commonly performed using a UV detector, as the aromatic ring is a strong chromophore. kapillarelektrophorese.eu Coupling CE with more sensitive detection methods, such as amperometric detection, can significantly lower the limits of detection. nih.gov
Table 4: Example Conditions for Capillary Electrophoresis of Aromatic Amines
| Parameter | Condition |
|---|---|
| Separation Mode | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused Silica |
| Background Electrolyte | 0.16 mol/L Na₂HPO₄-citric acid buffer (pH 4.6) |
| Separation Voltage | 15-20 kV |
| Detection | Amperometric or Direct UV (e.g., 254 nm) |
| Analysis Time | < 25 minutes |
These conditions are based on established methods for the separation of various aromatic amines. nih.govkapillarelektrophorese.eu
Q & A
Q. What are the recommended characterization techniques for verifying the purity and structure of 4-(1,4-Dioxan-2-yl)aniline hydrochloride?
- Methodological Answer : To confirm structural integrity and purity, use a combination of 1H/13C NMR to identify aromatic protons and dioxane ring signals. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C10H14ClNO2). HPLC with UV detection (λmax ~260–280 nm) assesses purity (>95%), while X-ray crystallography resolves stereochemistry if crystalline . Solubility in polar solvents (e.g., water, ethanol) should align with aniline hydrochloride analogs; discrepancies may indicate impurities .
Q. How can researchers optimize the synthesis of 4-(1,4-Dioxan-2-yl)aniline hydrochloride from precursor compounds?
- Methodological Answer : A typical pathway involves nucleophilic substitution of a halogenated aniline derivative with 1,4-dioxane-2-ol under basic conditions (e.g., K2CO3 in DMF). Post-reduction (e.g., H2/Pd-C) converts nitro intermediates to amines. Hydrochloride salt formation is achieved via HCl gas in anhydrous ethanol. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize yields by varying temperature (60–80°C) and solvent polarity .
Q. What safety protocols are critical for handling 4-(1,4-Dioxan-2-yl)aniline hydrochloride in the laboratory?
- Methodological Answer : Use fume hoods and nitrile gloves to avoid inhalation or dermal exposure. Store at -20°C in airtight, light-resistant containers to prevent degradation. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Emergency protocols should align with OSHA HCS standards, including eyewash stations and spill kits .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-(1,4-Dioxan-2-yl)aniline hydrochloride in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps, identifying reactive sites (e.g., para-amino group). Compare with analogs like 4-methoxyaniline hydrochloride to assess steric effects from the dioxane ring. Validate predictions experimentally using kinetic studies (e.g., varying nucleophiles like amines or thiols) and analyze regioselectivity via LC-MS .
Q. What strategies resolve contradictory solubility data for 4-(1,4-Dioxan-2-yl)aniline hydrochloride in polar vs. non-polar solvents?
- Methodological Answer : Contradictions may arise from hydration states or impurities. Use Karl Fischer titration to quantify water content and DSC/TGA to assess thermal stability. Test solubility in rigorously dried solvents (e.g., DMSO-d6) and compare with literature values for aniline hydrochlorides. If discrepancies persist, recrystallize from ethanol/water mixtures and reanalyze .
Q. How does the dioxane ring influence the stability of 4-(1,4-Dioxan-2-yl)aniline hydrochloride under oxidative conditions?
- Methodological Answer : The dioxane ring’s electron-donating ether groups may enhance susceptibility to oxidation. Conduct accelerated stability studies using H2O2 or O2 at elevated temperatures (40–60°C). Monitor degradation via HPLC-UV and identify byproducts (e.g., quinones) using ESI-MS . Compare with non-dioxane analogs (e.g., 4-methylpiperazinyl aniline) to isolate ring-specific effects .
Q. What analytical approaches distinguish 4-(1,4-Dioxan-2-yl)aniline hydrochloride from structurally similar compounds like 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to differentiate dioxane (δ ~3.5–4.5 ppm) from pyrrolidine (δ ~1.5–2.5 ppm) signals. IR spectroscopy identifies ether C-O stretches (~1100 cm⁻¹) absent in pyrrolidine derivatives. X-ray photoelectron spectroscopy (XPS) can quantify nitrogen environments (amine vs. tertiary amine) .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields for 4-(1,4-Dioxan-2-yl)aniline hydrochloride synthesis?
- Methodological Answer : Replicate protocols under controlled conditions (e.g., inert atmosphere, standardized reagents). Use design of experiments (DoE) to test variables like reaction time, catalyst loading, and solvent purity. Cross-validate with independent characterization (e.g., elemental analysis) and compare with peer-reviewed syntheses of analogous compounds (e.g., 4-methoxy derivatives) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
